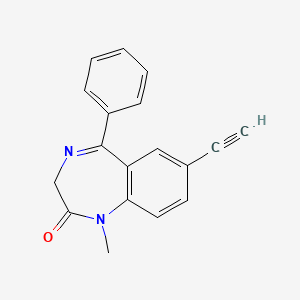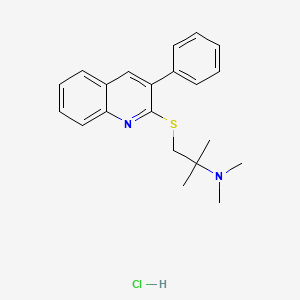
2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride
Vue d'ensemble
Description
ICI-170809 est un médicament à petite molécule qui agit comme un antagoniste du récepteur de la 5-hydroxytryptamine 2 et un inhibiteur de l’agrégation plaquettaire. Il a été initialement développé par AstraZeneca Pharmaceuticals Co., Ltd. Le composé a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires et d’autres affections .
Méthodes De Préparation
La synthèse de l’ICI-170809 implique plusieurs étapes, notamment la diméthylation de l’activateur ICI 169 369. Les conditions de réaction impliquent généralement l’utilisation de solvants tels que le diméthylsulfoxyde et le polyéthylène glycol 300, ainsi que des tensioactifs comme le Tween 80 . Les méthodes de production industrielle de l’ICI-170809 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec optimisation pour une production à grande échelle.
Analyse Des Réactions Chimiques
L’ICI-170809 subit diverses réactions chimiques, principalement impliquant son interaction avec le système du récepteur de la 5-hydroxytryptamine 2. Il agit comme un antagoniste compétitif, bloquant les effets de la 5-hydroxytryptamine dans les muscles lisses artériels
Applications de la recherche scientifique
L’ICI-170809 a été étudié de manière approfondie pour son rôle d’antagoniste du récepteur de la 5-hydroxytryptamine 2. Il a montré un potentiel dans le traitement des maladies cardiovasculaires, en particulier dans la prévention de l’agrégation plaquettaire et la réduction du risque d’événements thrombotiques . De plus, il a été étudié pour ses effets sur le comportement du sommeil-éveil, car la sérotonine joue un rôle crucial dans la régulation de ces processus .
Applications De Recherche Scientifique
ICI-170809 has been extensively studied for its role as a 5-hydroxytryptamine 2 receptor antagonist. It has shown potential in the treatment of cardiovascular diseases, particularly in preventing platelet aggregation and reducing the risk of thrombotic events . Additionally, it has been investigated for its effects on sleep-wake behavior, as serotonin plays a crucial role in regulating these processes .
Mécanisme D'action
L’ICI-170809 exerce ses effets en se liant au récepteur de la 5-hydroxytryptamine 2, bloquant ainsi l’action de la sérotonine. Cette action antagoniste empêche le récepteur d’activer ses voies de signalisation en aval, qui comprennent l’activation de la phospholipase C et la dépolarisation résultante de la cellule hôte . La capacité du composé à inhiber l’agrégation plaquettaire est également liée à son interaction avec le récepteur de la 5-hydroxytryptamine 2 .
Comparaison Avec Des Composés Similaires
L’ICI-170809 est similaire à d’autres antagonistes du récepteur de la 5-hydroxytryptamine 2, tels que la méthysergide et son analogue déméthylé ICI 169 369 . L’ICI-170809 a une affinité plus élevée pour le récepteur et présente un effet antagoniste plus puissant . Cela en fait un composé unique et précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
85275-49-6 |
|---|---|
Formule moléculaire |
C21H25ClN2S |
Poids moléculaire |
373.0 g/mol |
Nom IUPAC |
N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H |
Clé InChI |
HVIXPSLXHVWFAU-UHFFFAOYSA-N |
SMILES |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
SMILES canonique |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
Synonymes |
2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride ICI 170809 ICI-170,809 ZM 170809 ZM-170809 ZM170809 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
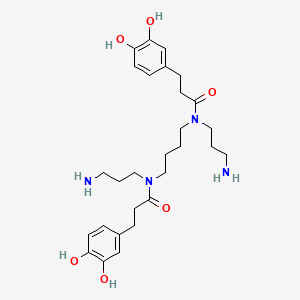
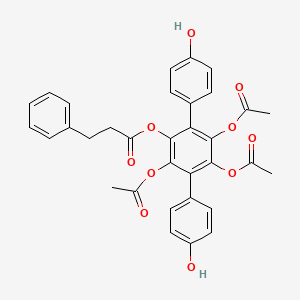
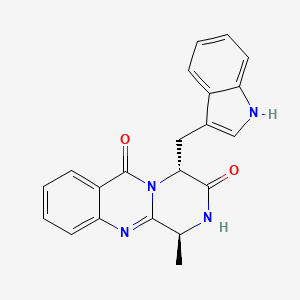
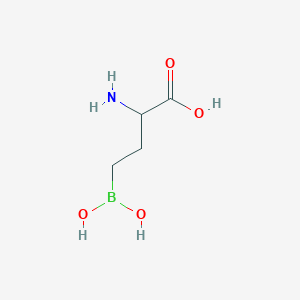
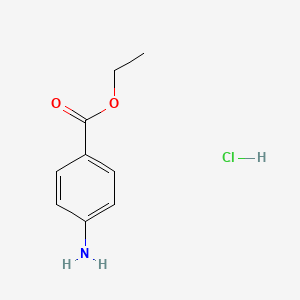

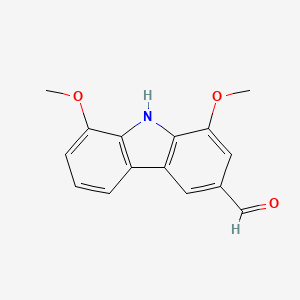
![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] icosanoate](/img/structure/B1245295.png)
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] icosanoate](/img/structure/B1245296.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1245297.png)

![N-s-butyl-N-[(2R,3S)-3-({[(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yloxy]carbonyl}amino)-2-hydroxy-4-phenylbutyl]-4-(hydroxymethyl)benzenesulfonamide](/img/structure/B1245300.png)

